Soterenol
Overview
Description
Soterenol is a methanesulfonamido-phenethanolamine compound structurally related to isoproterenol. It is known for its potent bronchodilator properties, making it highly effective in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease . This compound’s bronchodilator potency is equivalent to or greater than that of isoproterenol, with a longer duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Soterenol can be synthesized through a series of chemical reactions involving the introduction of methanesulfonamide and phenethanolamine groups. The synthetic route typically involves the following steps:
Formation of the phenethanolamine core: This involves the reaction of a suitable phenol derivative with an epoxide to form the phenethanolamine structure.
Introduction of the methanesulfonamide group: This step involves the reaction of the phenethanolamine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Soterenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated this compound derivatives.
Scientific Research Applications
Soterenol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying beta-adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its therapeutic potential in treating respiratory diseases and cardiovascular conditions.
Industry: Utilized in the development of bronchodilator formulations and respiratory therapies
Mechanism of Action
Soterenol exerts its effects primarily through stimulation of beta-adrenergic receptors. It has a dominant beta-adrenergic receptor stimulant effect, leading to bronchodilation. The compound also exhibits a lesser degree of alpha-adrenergic receptor stimulation, which is not shared by isoproterenol . The molecular targets include beta-2 adrenergic receptors in the respiratory tract, leading to relaxation of bronchial smooth muscles and improved airflow .
Comparison with Similar Compounds
Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist used for similar indications.
Salbutamol: A selective beta-2 adrenergic agonist commonly used as a bronchodilator.
Terbutaline: Another selective beta-2 adrenergic agonist with bronchodilator properties
Uniqueness of Soterenol
This compound is unique in its longer duration of bronchodilation compared to isoproterenol and its reduced cardiovascular side effects. Unlike isoproterenol, this compound does not cause a secondary increase in pulmonary airway resistance, making it a safer option for patients with respiratory conditions .
Properties
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRNQOGXBRYCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14816-67-2 (mono-hydrochloride) | |
Record name | Soterenol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40864426 | |
Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13642-52-9 | |
Record name | Soterenol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTERENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9364W7589B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.